N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide
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Overview
Description
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide is a complex compound that combines the properties of biotin and tobramycin. Biotin is a vitamin that plays a crucial role in various metabolic processes, while tobramycin is an antibiotic used to treat bacterial infections. The combination of these two molecules results in a compound with unique properties that make it valuable for research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide involves several steps. The process typically starts with the activation of biotin, followed by the introduction of a 12-aminododecanoyl linker. This intermediate is then coupled with tobramycin to form the final product. The reaction conditions often involve the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotin derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide has a wide range of scientific research applications:
Chemistry: The compound is used in the study of bioconjugation and the development of novel biotinylated molecules.
Biology: It serves as a tool for studying protein interactions and cellular processes involving biotin and tobramycin.
Medicine: The compound has potential therapeutic applications, particularly in the development of targeted drug delivery systems.
Industry: It is used in the production of diagnostic reagents and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide involves its interaction with specific molecular targets. Biotin binds to biotin-binding proteins, facilitating the delivery of tobramycin to bacterial cells. Tobramycin then exerts its antibiotic effect by inhibiting protein synthesis in bacteria, leading to cell death. The combination of biotin and tobramycin enhances the specificity and efficacy of the compound .
Comparison with Similar Compounds
Similar Compounds
Biotinylated Antibiotics: Compounds that combine biotin with other antibiotics, such as biotinylated streptomycin.
Biotinylated Peptides: Peptides conjugated with biotin for use in various biochemical assays.
Biotinylated Small Molecules: Small molecules conjugated with biotin for targeted delivery and imaging applications.
Uniqueness
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide is unique due to its combination of biotin and tobramycin, which provides both targeting and therapeutic properties. This dual functionality makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56)/t21-,22-,23?,24?,25+,26?,27?,28+,31+,32?,33-,34?,35?,36-,37?,38-,39-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOINVNLFAZVJH-GSHCRCIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H74N8O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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